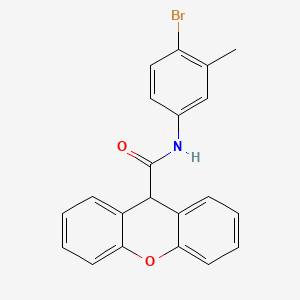

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide

Description

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative characterized by a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) linked to a 4-bromo-3-methylphenyl substituent through a carboxamide group. The bromine atom at the para position and the methyl group at the meta position on the phenyl ring contribute to its unique electronic and steric properties, which may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO2/c1-13-12-14(10-11-17(13)22)23-21(24)20-15-6-2-4-8-18(15)25-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYHTTNDAGQXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the xanthene core: This can be achieved through the condensation of appropriate starting materials under acidic conditions.

Introduction of the carboxamide group: This step involves the reaction of the xanthene derivative with a suitable amine, such as 4-bromo-3-methylaniline, under conditions that facilitate amide bond formation.

Bromination: The final step involves the bromination of the methyl group on the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and fluorescent dyes.

Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The bromine in the target compound (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the 4-methoxyphenyl analog, affecting electronic density and intermolecular interactions .

- Biological Activity : While direct data for the target compound are lacking, the pyrazine-carboxamide analog (5d) in demonstrates potent antibacterial activity (MIC = 6.25 mg/mL) and alkaline phosphatase inhibition (IC50 = 1.469 µM), suggesting that carboxamide derivatives with halogenated aryl groups may exhibit enhanced bioactivity .

Functional Comparisons with Non-Xanthene Analogs

Insights:

- Antimicrobial Potential: The pyrazine-carboxamide derivative (5d) outperforms ciprofloxacin in binding to DNA gyrase (ΔG = −7.5648 kcal/mol), highlighting the importance of the carboxamide group and halogenated aryl substituents in target engagement .

- Structural Flexibility : Xanthene-carboxamides like AH-7614 and the target compound may exhibit broader enzyme inhibition due to the rigid xanthene core, which stabilizes protein-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.